
methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate” would require more specific information.Chemical Reactions Analysis
Pyrazoles are known to react with potassium borohydride to form a class of ligands known as scorpionates . They are also used in Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique
Chemical Structure and Spectroscopic Analysis
Research into compounds similar to methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate often focuses on their chemical structure and properties. For example, studies on pyrazole derivatives and their methylation products, such as the work by Holzer et al. (2003), involve detailed spectroscopic investigations to understand their structure and behavior in solutions and solid states. These studies are crucial for developing new materials with desired chemical properties for various applications, including pharmaceuticals and materials science (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003).
Synthesis and Biological Activity
The synthesis of novel derivatives and their biological activity is a significant area of research. For instance, Sauer et al. (1993) explored the synthesis of 4-homopyrazofurin and its analogs, demonstrating the pathway for creating these compounds. Although the specific compounds tested did not show antiviral activity, such research is essential for discovering new drugs and understanding the structural requirements for biological activity (Sauer, Schneller, & Gabrielsen, 1993).
Applications in Agriculture
Research into pyrazole derivatives also extends to applications in agriculture. Ohno et al. (2004) synthesized a series of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and examined their herbicidal activity. Their findings highlight the potential of such compounds in developing new herbicides that are effective against various weeds while being safe for crops. This research demonstrates the role of chemical synthesis in creating more efficient and environmentally friendly agricultural chemicals (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Material Science and Engineering
In material science, the synthesis and characterisation of pyrazole derivatives contribute to the development of new materials with unique properties. For example, the study of the pyrrole derivative derivatised with Methyl Red azo dye by Almeida et al. (2017) showcases the potential of such compounds in creating electrochromic materials. These materials have applications in displays, smart windows, and sensors, underscoring the interdisciplinary nature of research involving pyrazole derivatives (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Antimicrobial and Antineoplastic Activities
The exploration of new pharmaceuticals is another critical application. Studies on the antimicrobial and antineoplastic activities of pyrazole derivatives, such as the research by Daidone et al. (1998), contribute to the discovery of new therapeutic agents. These studies help identify compounds with potential efficacy against various pathogens and cancer cells, illustrating the importance of chemical synthesis in medical research (Daidone, Maggio, Plescia, Raffa, Musiu, Milia, Perra, & Marongiu, 1998).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of “methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or hydrogen bonds
Biochemical Pathways
Given the structural similarity to other pyrazole derivatives, it is possible that this compound could affect similar pathways, such as those involved in inflammation or neurotransmission . .
Propriétés
IUPAC Name |
methyl 4-[(3-propoxy-1-propylpyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-4-10-21-12-15(17(20-21)25-11-5-2)16(22)19-14-8-6-13(7-9-14)18(23)24-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCGBDNCQOUGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

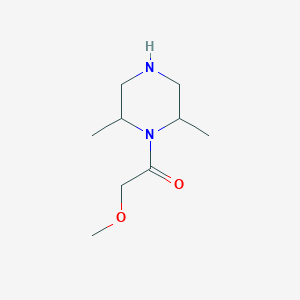
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)

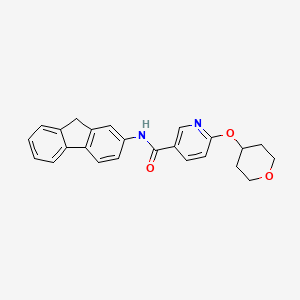
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)
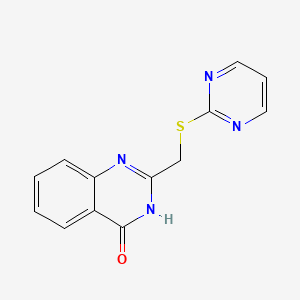
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
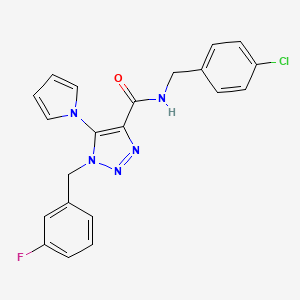
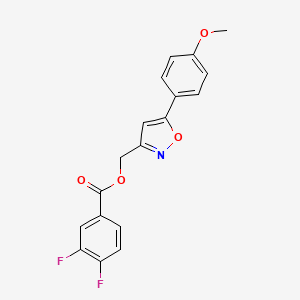
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
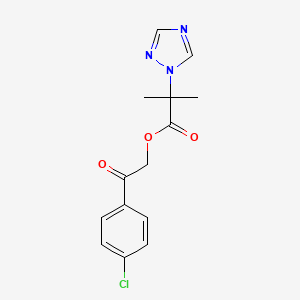
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)
